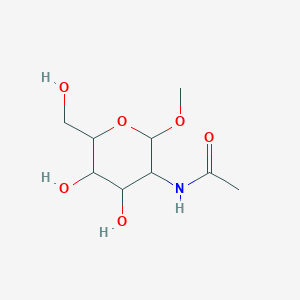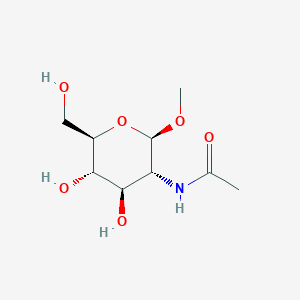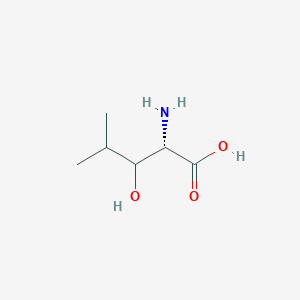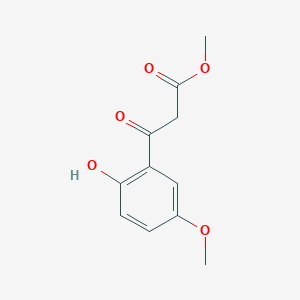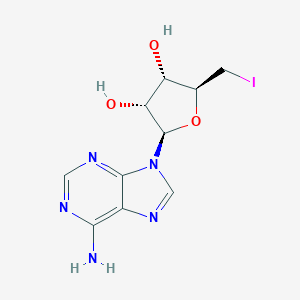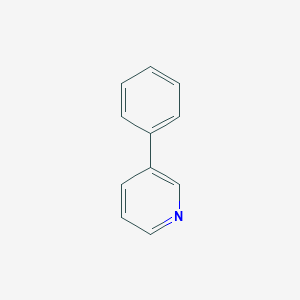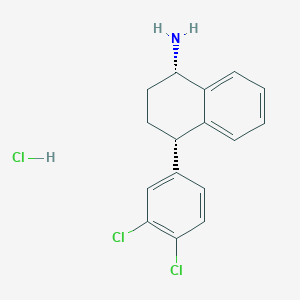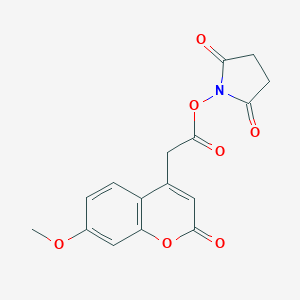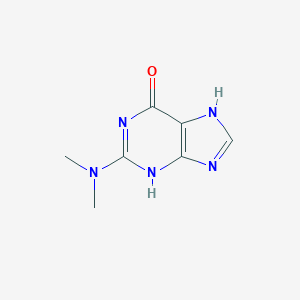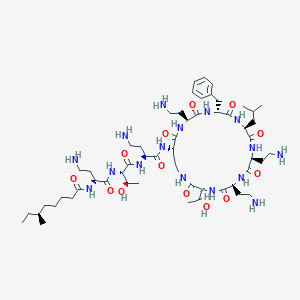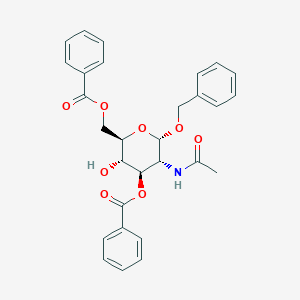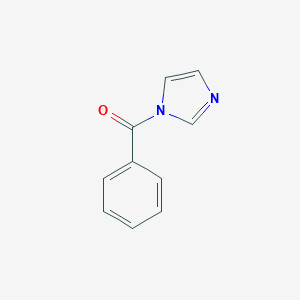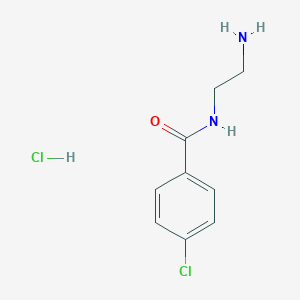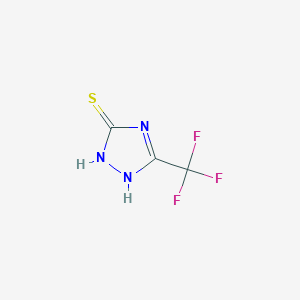
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione derivatives often involves heterocyclization reactions of thiosemicarbazides under basic catalytic conditions or reactions with alkyl halides in the presence of basic media. For example, derivatives have been synthesized through reactions involving 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with various aldehydes or alkylating agents, leading to compounds with diverse substituents and properties (Dovbnya et al., 2021).
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione and its derivatives has been characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis. These studies reveal that these compounds typically exhibit significant hydrogen bonding interactions, which contribute to their stability and influence their reactivity. For instance, X-ray crystallography has shown that the triazole ring can adopt planar conformations and engage in extensive hydrogen-bonding networks (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives, including 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, participate in various chemical reactions, such as nucleophilic substitution, alkylation, and cyclization, leading to a wide range of products with different functional groups and potential applications. These reactions are facilitated by the presence of reactive sites on the triazole ring and the influence of substituents like the trifluoromethyl group, which can affect the compound's electronic properties and reactivity (Akremi, Beji, & Baklouti, 2011).
Scientific Research Applications
Antimalarial Prototypes
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of new antimalarial lead compounds .
- Methods of Application : The derivatives of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .
- Results or Outcomes : A docking study based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives to be the best lead compounds for new antimalarial drug development .
FDA-Approved Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years were summarized .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The review found that most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Agrochemicals
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are being explored in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
FDA-Approved Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years were summarized . This includes drugs that contain the 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione moiety .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Intermediate in Agrochemicals
- Scientific Field : Agrochemistry
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are being explored in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Component in FDA-Approved Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years were summarized . This includes drugs that contain the 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione moiety .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXURBGECTYCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988450 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
CAS RN |
68744-64-9 | |
| Record name | 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68744-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



